N,N-dimethyl-4-((2-phenylbutanamido)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for DM235 were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . A practical and facile synthesis of various N-methyl imines was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .Scientific Research Applications
Allosteric Modulation of Cannabinoid Receptors
Research on indole-2-carboxamides reveals the importance of structural elements for allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements include chain length at the C3-position, an electron-withdrawing group at the C5-position, linker length between the amide bond and phenyl ring, and amino substituents on the phenyl ring. These modifications impact binding affinity and cooperativity, suggesting potential applications in developing CB1 receptor modulators (Khurana et al., 2014).
Anticonvulsant Activities
Piperidinecarboxamide derivatives have been synthesized and evaluated for their anticonvulsant activities. Structural variations, such as substituent changes on the aromatic ring and modifications of the piperidine ring nitrogen, demonstrate significant effects on activity. These studies provide insights into developing new anticonvulsant agents (Ho, Crider, & Stables, 2001).
Anti-angiogenic and DNA Cleavage Activities
Novel piperidine-4-carboxamide derivatives exhibit significant anti-angiogenic and DNA cleavage activities. The presence of electron-donating and withdrawing groups at specific positions of the phenyl ring determines their potency as anticancer agents, highlighting their potential in cancer therapy (Kambappa et al., 2017).
Opioid Receptor Antagonism
trans-3,4-Dimethyl-4-(3-carboxamidophenyl)piperidines represent a new class of micro opioid receptor antagonists. The structure-activity relationship studies of these compounds have led to the identification of ligands with high affinity towards human micro opioid receptors, offering insights into opioid receptor modulation (Le Bourdonnec et al., 2003).
PET Imaging for Neuroinflammation
[11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker, demonstrates potential in imaging reactive microglia and assessing neuroinflammation in vivo. This application is crucial for understanding neuroinflammatory contributions to neuropsychiatric disorders and the development of therapeutics targeting neuroinflammation (Horti et al., 2019).
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-4-[(2-phenylbutanoylamino)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-4-17(16-8-6-5-7-9-16)18(23)20-14-15-10-12-22(13-11-15)19(24)21(2)3/h5-9,15,17H,4,10-14H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVYIMBPPMJNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.